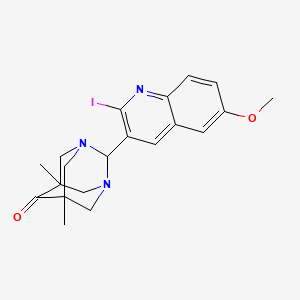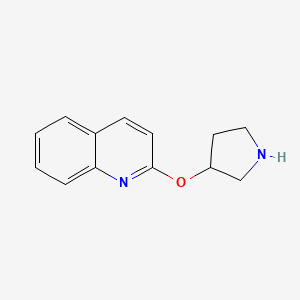![molecular formula C21H18ClFN4O2S B2971231 3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105250-67-6](/img/structure/B2971231.png)
3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thieno[3,4-c]pyrazole group (a bicyclic heterocycle containing sulfur, nitrogen, and carbon), and a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group attached). These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The electron-withdrawing fluorine atom on the benzyl group could have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of an amide group could allow for hydrogen bonding, which might increase the compound’s boiling point and solubility in water .Aplicaciones Científicas De Investigación
Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks
Fluorinated pyrazoles, including structures similar to the compound of interest, are synthesized as building blocks in medicinal chemistry due to their ability to be further functionalized. This versatility allows for the development of novel therapeutic agents. The synthetic strategies for these compounds often involve fluorination and condensation steps, underscoring their utility in creating diverse molecular structures for potential drug discovery efforts (Surmont et al., 2011).
Antibacterial Agents
Research into analogs of pyrazole compounds, similar to the molecule , has shown promising antibacterial activity. The design and synthesis of novel classes of these compounds, characterized by their spectral data, have led to the discovery of molecules with significant antibacterial efficacy against common pathogens such as Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
GPR39 Agonists
Some kinase inhibitors, structurally related to the compound of interest, have been identified as novel GPR39 agonists. These findings suggest potential therapeutic applications in modulating G protein-coupled receptor activities, with zinc acting as an allosteric modulator. This highlights the intersection of metal biology and receptor pharmacology in drug development (Sato et al., 2016).
Novel Antipsychotic Agents
Compounds within the same chemical family have been evaluated for their antipsychotic-like profiles without interacting with dopamine receptors, a notable divergence from many clinically available antipsychotics. This suggests potential applications in developing new treatments for psychiatric disorders without the typical side effects associated with dopamine antagonism (Wise et al., 1987).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended applications. If it’s a novel compound, initial studies might focus on synthesizing it and characterizing its physical and chemical properties. If it’s intended to be a drug, future research might involve testing its biological activity and safety .
Propiedades
IUPAC Name |
3-chloro-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2S/c22-15-3-1-2-14(8-15)21(29)25-20-17-11-30-12-18(17)26-27(20)10-19(28)24-9-13-4-6-16(23)7-5-13/h1-8H,9-12H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBGSIMTIMSJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2971155.png)


![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)



![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2971166.png)
